molecular formula C6H9N3 B1247625 2-(1H-Imidazol-4-yl)-cyclopropylamine

2-(1H-Imidazol-4-yl)-cyclopropylamine

Cat. No.: B1247625
M. Wt: 123.16 g/mol
InChI Key: OWWNABDDYQLERE-RFZPGFLSSA-N
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Description

GT-2203 is a small molecule drug developed by Gliatech, Inc. It is known to act as an agonist for the histamine receptor family, specifically targeting the histamine receptor. This compound has been investigated for its potential therapeutic applications in treating anxiety disorders and sleep disturbances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT-2203 involves several key steps. One of the primary methods includes the Curtius rearrangement of a precursor compound in boiling toluene, which produces an isocyanate intermediate. This intermediate is then converted to a mixture of diastereomeric carbamates using ®-1-(2-naphthyl)ethanol. The desired isomer is separated chromatographically and subsequently hydrolyzed to yield GT-2203 .

Industrial Production Methods

While specific industrial production methods for GT-2203 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

GT-2203 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of GT-2203.

Scientific Research Applications

Mechanism of Action

GT-2203 exerts its effects by acting as an agonist for the histamine receptor family. It binds to the histamine receptor, activating the receptor and triggering downstream signaling pathways. This activation can lead to various physiological effects, such as modulation of neurotransmitter release and regulation of sleep-wake cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GT-2203

GT-2203 is unique due to its specific agonist activity on the histamine receptor, making it a valuable compound for studying receptor activation and its physiological effects. Its potential therapeutic applications in treating anxiety and sleep disorders further highlight its significance in scientific research and medicine .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-5-1-4(5)6-2-8-3-9-6/h2-5H,1,7H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

OWWNABDDYQLERE-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN=CN2

Canonical SMILES

C1C(C1N)C2=CN=CN2

Synonyms

2-(1H-imidazol-4-yl)cyclopropylamine
cyclopropylhistamine
VUF 5296
VUF 5297
VUF-5296
VUF-5297

Origin of Product

United States

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